3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione
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Overview
Description
The compound 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione is a complex organic molecule characterized by its unique structural features. It contains a cyclobutane ring substituted with an anilino group and a dimethylamino-diphenylethyl group. The presence of trifluoromethyl groups adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Attachment of the Dimethylamino-Diphenylethyl Group: This step involves the reaction of a dimethylamino-diphenylethyl derivative with the cyclobutane intermediate under basic conditions.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione: can be compared with similar compounds such as:
- 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione
- 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(ethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione
Uniqueness
- Structural Features : The presence of trifluoromethyl groups and the specific arrangement of functional groups make it unique.
- Chemical Properties : Enhanced stability and reactivity due to the trifluoromethyl groups.
- Biological Activity : Potential for unique biological interactions and therapeutic applications.
Properties
Molecular Formula |
C28H25F6N3O2 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C28H25F6N3O2/c1-37(2)24(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)36-23-22(25(38)26(23)39)35-20-14-18(27(29,30)31)13-19(15-20)28(32,33)34/h3-15,21-24,35-36H,1-2H3/t21-,22?,23?,24-/m1/s1 |
InChI Key |
HHMXNSRFCDZLSW-ABZZFDDBSA-N |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC3C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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